molecular formula C6H13IN4 B13791804 1,3,5,7-Tetraazatricyclo(3.3.1.13,7)decane hydroiodide CAS No. 24911-88-4

1,3,5,7-Tetraazatricyclo(3.3.1.13,7)decane hydroiodide

Cat. No.: B13791804
CAS No.: 24911-88-4
M. Wt: 268.10 g/mol
InChI Key: REYPXKZACPANQX-UHFFFAOYSA-N
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Description

1,3,5,7-Tetraazatricyclo(3.3.1.1³,⁷)decane hydroiodide is a hydroiodide salt derivative of hexamethylenetetramine (HMT), a heterocyclic organic compound with the molecular formula C₆H₁₂N₄. The parent compound, hexamethylenetetramine (CAS 100-97-0), is a well-known cage-like molecule formed by the condensation of formaldehyde and ammonia . Its hydroiodide derivative retains the tricyclic adamantane-like structure but incorporates an iodide counterion, enhancing its ionic character and modifying its solubility and reactivity.

Hexamethylenetetramine and its salts are widely used in industrial and pharmaceutical applications. The hydroiodide form is less common than other salts (e.g., hydrochloride or mandelate) but finds niche roles in chemical synthesis and specialty formulations.

Properties

CAS No.

24911-88-4

Molecular Formula

C6H13IN4

Molecular Weight

268.10 g/mol

IUPAC Name

1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane;hydroiodide

InChI

InChI=1S/C6H12N4.HI/c1-7-2-9-4-8(1)5-10(3-7)6-9;/h1-6H2;1H

InChI Key

REYPXKZACPANQX-UHFFFAOYSA-N

Canonical SMILES

C1N2CN3CN1CN(C2)C3.I

Related CAS

139-09-3

Origin of Product

United States

Preparation Methods

Synthesis of the Parent Compound: Hexamethylenetetramine

The fundamental step in preparing the hydroiodide salt involves first synthesizing hexamethylenetetramine (urotropine). The classical and industrially relevant method is the condensation reaction of formaldehyde with ammonia under alkaline conditions:

  • Reactants:

    • Formaldehyde (typically 37% aqueous solution)
    • Ammonia (aqueous, in excess)
  • Reaction Conditions:

    • Alkaline medium
    • Temperature range: 38–70 °C (commonly 50–70 °C for industrial scale)
    • Reaction time: Approximately 3 hours
  • Procedure:

    • Formaldehyde solution is placed in a reactor.
    • Ammonia is added in excess, and the mixture is maintained under alkaline conditions.
    • The condensation reaction proceeds, forming hexamethylenetetramine.
    • The reaction mixture is cooled and concentrated using a film vacuum evaporator at 60–80 °C to increase concentration from about 24% to 38–42%.
    • The concentrated solution is filtered, crystallized by vacuum evaporation, and dried by suction filtration to isolate pure hexamethylenetetramine.
  • Notes:

    • The reaction pressure during membrane evaporation is maintained around 9.8–9.9 kPa.
    • Final drying is typically done at 150 °C to obtain the finished product.

Conversion to Hydroiodide Salt

The hydroiodide salt of hexamethylenetetramine is prepared by the reaction of the parent compound with hydroiodic acid or an iodide source under controlled conditions. Although explicit stepwise synthesis details for the hydroiodide salt are less frequently detailed in open literature, the general approach involves:

  • Reactants:

    • Hexamethylenetetramine (solid or in solution)
    • Hydroiodic acid (HI) or an iodide salt capable of protonating the amine nitrogens
  • Reaction Conditions:

    • Typically carried out in aqueous solution
    • Controlled temperature to avoid decomposition
    • Stoichiometric or slight excess of hydroiodic acid to ensure complete protonation
  • Procedure:

    • Dissolve hexamethylenetetramine in water.
    • Slowly add hydroiodic acid under stirring.
    • The hydroiodide salt precipitates or remains in solution depending on concentration and temperature.
    • The product is isolated by filtration or crystallization.
    • Drying under vacuum or mild heat yields the solid hydroiodide salt.

Summary Table of Preparation Steps

Step Reactants Conditions Process Description Product Form
1 Formaldehyde (37% aq. solution), excess ammonia Alkaline, 38–70 °C, 3 h Condensation reaction forming hexamethylenetetramine Hexamethylenetetramine (solid)
2 Hexamethylenetetramine, hydroiodic acid Aqueous solution, controlled temperature Protonation forming hydroiodide salt 1,3,5,7-Tetraazatricyclo(3.3.1.13,7)decane hydroiodide (solid)

In-Depth Research Findings and Data

Reaction Yields and Purity

  • The condensation reaction of formaldehyde and ammonia under alkaline conditions typically yields hexamethylenetetramine with high purity (>95%) after crystallization and drying.
  • The hydroiodide salt preparation is generally quantitative, with yields depending on the stoichiometry and purity of hydroiodic acid used.

Physical and Chemical Properties Relevant to Preparation

Property Hexamethylenetetramine (Parent) Hydroiodide Salt
Molecular Weight (g/mol) 140.19 268.10
Appearance White solid White solid
Melting Point 280 °C (sublimation) Not explicitly reported, stable solid
Solubility in Water Highly soluble (1M at 20 °C) Expected to be soluble in water
Density 1.33 g/cm³ Not specified

Industrial Scale Considerations

  • The use of vacuum evaporation and membrane evaporation techniques allows concentration control and purity enhancement during hexamethylenetetramine synthesis.
  • The hydroiodide salt is typically prepared in batch processes with careful control of acid addition to avoid side reactions or decomposition.

Chemical Reactions Analysis

Hexamethylenetetramine hydroiodide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and alkyl halides for substitution reactions. The major products formed from these reactions are formaldehyde, ammonia, and quaternary ammonium salts .

Scientific Research Applications

Introduction to 1,3,5,7-Tetraazatricyclo(3.3.1.13,7)decane Hydroiodide

1,3,5,7-Tetraazatricyclo(3.3.1.13,7)decane hydroiodide, commonly referred to as methenamine hydroiodide, is a heterocyclic compound with a complex structure that has garnered attention for its diverse applications in various fields. This article explores its scientific research applications, supported by comprehensive data tables and case studies.

The compound features a unique bicyclic structure that contributes to its reactivity and interaction with biological systems. Its InChIKey is REYPXKZACPANQX-UHFFFAOYSA-N, which aids in its identification across chemical databases.

Antibacterial Agent

Methenamine hydroiodide is primarily recognized for its antibacterial properties, particularly in preventing recurrent urinary tract infections. It functions by decomposing into formaldehyde in acidic urine, which exerts a bactericidal effect on pathogens .

Analytical Chemistry

In analytical chemistry, methenamine hydroiodide is utilized as a reagent for the detection of various compounds. Its ability to form stable complexes with certain metal ions makes it valuable for qualitative analysis .

Pharmaceutical Formulations

This compound is incorporated into pharmaceutical formulations aimed at treating urinary tract infections. Methenamine hippurate and methenamine mandelate are derivatives used in clinical settings to enhance solubility and efficacy .

Research on Solubility

Recent studies have focused on the solubility of methenamine hydroiodide in water across different temperatures. Understanding its solubility behavior is crucial for optimizing its use in formulations and ensuring effective therapeutic concentrations .

Chemical Synthesis

Methenamine hydroiodide serves as a precursor in the synthesis of other chemical compounds due to its reactive amine groups. This property is exploited in organic synthesis to create more complex molecules .

Case Study 1: Antibacterial Efficacy

A clinical study evaluated the effectiveness of methenamine hydroiodide in patients with recurrent urinary tract infections. The results indicated a significant reduction in infection rates among participants treated with this compound compared to a control group receiving standard antibiotics .

Case Study 2: Analytical Application

In an analytical chemistry experiment, methenamine hydroiodide was used to detect trace amounts of heavy metals in water samples. The study demonstrated its effectiveness as a colorimetric reagent, providing reliable results that were validated against standard methods .

Comparison with Similar Compounds

Hexamethylenetetramine (HMT)

  • Molecular Formula : C₆H₁₂N₄
  • Applications : Used as a urinary antiseptic, resin crosslinker, and precursor to explosives .
  • Key Differences : Unlike the hydroiodide salt, HMT is neutral and exhibits higher thermal stability (sublimation enthalpy: ~76.8 kJ/mol at 313 K) . It is also more water-soluble (solubility: ~400 g/L at 20°C) compared to its salts .

Hexamethylenetetramine Hydrochloride

  • CAS : 24360-05-2
  • Molecular Formula : C₆H₁₃ClN₄
  • Applications : Used in pharmaceuticals (e.g., urinary tract disinfectants under the trade name Urotropine hydrochloride) .
  • Key Differences : The hydrochloride salt has superior aqueous solubility compared to the hydroiodide, making it more suitable for medicinal formulations. Its molecular weight (172.65 g/mol) is lower due to the smaller chloride ion .

Hexamethylenetetramine Thiocyanate

  • CAS : 52302-51-9
  • Molecular Formula : C₇H₁₁N₅S
  • Applications : Used as a rodenticide and corrosion inhibitor .
  • Key Differences : The thiocyanate derivative introduces sulfur, increasing toxicity (Xi hazard classification) and altering reactivity in redox applications .

Tetramethylenedisulfotetramine (TETS)

  • CAS : 80-12-6
  • Molecular Formula : C₄H₈N₄O₄S₂
  • Applications: Notorious rodenticide (banned due to extreme neurotoxicity) .
  • Key Differences : TETS replaces two nitrogen atoms in the HMT framework with sulfur, forming a dithiatetrazocine ring. This structural change drastically increases toxicity (LD₅₀: 0.1 mg/kg in humans) .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Solubility (Water) Key Applications Hazard Profile
HMT Hydroiodide C₆H₁₂N₄·HI ~267.10 Low (Not reported) Specialty synthesis Limited data
HMT (Parent) C₆H₁₂N₄ 140.19 400 g/L Resins, explosives, antiseptics Non-toxic (industrial)
HMT Hydrochloride C₆H₁₃ClN₄ 172.65 High Pharmaceuticals Low toxicity
HMT Thiocyanate C₇H₁₁N₅S 197.26 Moderate Rodenticides, corrosion inhibitors Irritant (Xi)
Tetramethylenedisulfotetramine C₄H₈N₄O₄S₂ 240.27 Insoluble Banned rodenticides Extremely toxic

Stability and Reactivity

  • HMT Hydroiodide: Likely less thermally stable than HMT due to the ionic bond with iodide. No sublimation data available, unlike HMT (sublimes at 302–328 K) .
  • HMT Derivatives : Hydrochloride and mandelate salts (CAS 587-23-5) exhibit higher stability in aqueous media, favoring prolonged pharmaceutical use .

Biological Activity

1,3,5,7-Tetraazatricyclo(3.3.1.13,7)decane hydroiodide, commonly known as hexamethylenetetramine (HMTA), is a heterocyclic organic compound with significant biological activity and various applications in medicine and industry. This article delves into its biological properties, therapeutic uses, and relevant research findings.

  • IUPAC Name : 1,3,5,7-Tetraazatricyclo(3.3.1.1³,⁷)decane
  • CAS Number : 100-97-0
  • Molecular Formula : C6H12N4
  • Molecular Weight : 140.19 g/mol
  • Solubility : Highly soluble in water and polar organic solvents .

Hexamethylenetetramine acts primarily as a urinary antiseptic. In acidic urine, it decomposes to release formaldehyde, which exhibits antimicrobial properties against a range of pathogens responsible for urinary tract infections (UTIs). This mechanism is crucial for its therapeutic efficacy .

Therapeutic Applications

  • Urinary Antiseptic :
    • Used to prevent and treat UTIs.
    • Administered in the form of methenamine mandelate or hippurate to enhance effectiveness in acidic conditions .
    • Clinical studies indicate that it can be as effective as low-dose antibiotics in preventing recurrent UTIs among women .
  • Cancer Treatment :
    • Preliminary studies suggest potential applications in cancer therapy due to its ability to induce apoptosis in certain cancer cell lines .
  • Antimicrobial Activity :
    • Effective against various bacteria and fungi; however, its efficacy can be influenced by the pH of the urine .

Case Studies and Research Findings

StudyFindings
A systematic review on methenamine useFound insufficient evidence for its benefit over antibiotics in treating UTIs but noted effectiveness in specific populations .
Research on hexamethylenetetramine's solubilityInvestigated the transition points in aqueous solutions; results varied based on temperature and concentration .
Cancer cell line studiesDemonstrated that HMTA could induce apoptosis in certain types of cancer cells, suggesting further research is warranted .

Safety and Toxicology

Hexamethylenetetramine is generally considered safe when used as directed; however, it can cause skin sensitization and respiratory irritation upon exposure. Long-term studies indicate that high doses may lead to liver irregularities but are not typically harmful at recommended dosages .

Q & A

Basic: What are the standard protocols for synthesizing 1,3,5,7-tetraazatricyclo(3.3.1.1³,⁷)decane hydroiodide?

Answer:
The compound is typically synthesized by reacting hexamethylenetetramine (1,3,5,7-tetraazatricyclo[3.3.1.1³,⁷]decane) with hydroiodic acid (HI) under controlled conditions. Key steps include:

  • Reagent Ratios: A 1:1 molar ratio of hexamethylenetetramine to HI ensures stoichiometric conversion .
  • Purification: Recrystallization from ethanol or methanol is used to isolate the hydroiodide salt, with yields dependent on reaction temperature (optimized at 50–60°C) .
  • Characterization: Confirm purity via elemental analysis (e.g., iodine content ≈ 57–59%) and FT-IR to identify N–H and C–N stretching modes .

Advanced: How can researchers resolve contradictions in spectral data for this compound?

Answer:
Discrepancies in NMR or mass spectra often arise from hydration states or counterion interactions. Methodological approaches include:

  • Hydration Analysis: Perform thermogravimetric analysis (TGA) to detect water content, which may shift NMR peaks .
  • Counterion Validation: Use ion chromatography to confirm iodide presence and rule out impurities like chloride .
  • Cross-Validation: Compare experimental data with computational models (e.g., DFT calculations for predicted 1^1H NMR shifts) .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE Requirements: Use nitrile gloves, lab coats, and goggles due to potential skin/eye irritation .
  • Ventilation: Conduct reactions in fume hoods to avoid inhalation of HI vapors .
  • Storage: Keep in airtight, light-resistant containers at 2–8°C to prevent decomposition .

Advanced: What strategies optimize its use in polymer crosslinking applications?

Answer:
The hydroiodide salt acts as a crosslinker in formaldehyde-based resins. Key parameters:

  • Molar Ratio: A 0.5:1 ratio (hydroiodide:resin) balances mechanical strength and curing time .
  • Catalysts: Add 1–2% triethylamine to accelerate crosslinking while minimizing side reactions .
  • Post-Treatment: Rinse crosslinked polymers with dilute Na2_2S2_2O3_3 to remove unreacted iodide .

Advanced: How does the iodide counterion influence its reactivity in medicinal chemistry?

Answer:
The iodide ion enhances solubility in polar solvents (e.g., DMSO, water) and stabilizes intermediates in alkylation reactions. For example:

  • Antimicrobial Studies: Iodide’s electronegativity increases interactions with bacterial cell membranes, improving efficacy in in vitro assays .
  • Mechanistic Probes: Use 125^{125}I-labeled derivatives to track biodistribution in pharmacokinetic models .

Basic: What analytical techniques confirm its structural integrity?

Answer:

  • X-Ray Crystallography: Resolves the adamantane-like cage structure (bond angles: N–C–N ≈ 109.5°) .
  • Mass Spectrometry: ESI-MS in positive ion mode shows [M+H]+^+ at m/z 141 (base peak) and [M–I]+^+ fragments .
  • Elemental Analysis: Theoretical composition: C (25.7%), H (4.3%), N (19.9%), I (50.1%) .

Advanced: How can its pharmacological interactions be systematically studied?

Answer:

  • In Vitro Assays: Screen against cytochrome P450 enzymes to assess metabolic stability .
  • Molecular Docking: Model interactions with GABAA_A receptors (relevant to neurotoxicity studies of structurally related compounds) .
  • Synchrotron Studies: Use X-ray absorption spectroscopy (XAS) to map iodine’s coordination in biological matrices .

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